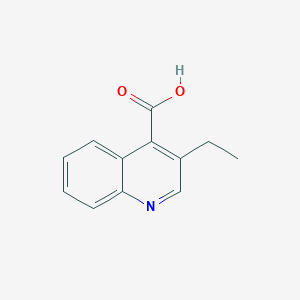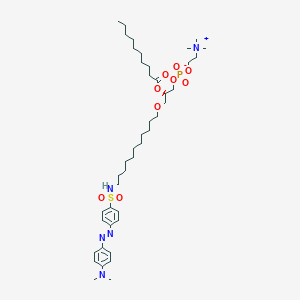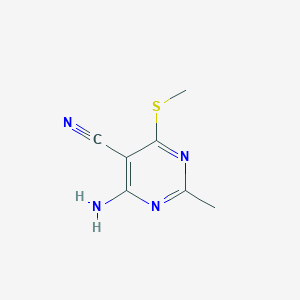
Manganese sulfate tetrahydrate
Vue d'ensemble
Description
Manganese sulfate tetrahydrate, with the chemical formula MnSO₄·4H₂O, is a pale pink, crystalline solid. It is a commercially significant manganese salt and is used in various applications, including agriculture, industry, and scientific research. This compound is known for its role in providing essential nutrients and is often used in fertilizers to correct manganese-deficient soils .
Mécanisme D'action
Target of Action
Manganese sulfate tetrahydrate primarily targets the mitochondria in cells . It plays a crucial role in various physiological processes by acting as a cofactor for proteins . The manganese cations are surrounded by six O atoms of four water molecules and two sulfate groups, forming a slightly distorted octahedron .
Mode of Action
This compound interacts with its targets, particularly the mitochondria, where it inhibits the respiratory chain . The compound forms a variety of hydrates and all of these salts dissolve in water to give faintly pink solutions of the aquo complex [Mn(H2O)6]2+ .
Biochemical Pathways
The compound plays a significant role in various biochemical pathways. It is involved in the oxidation process where it undergoes electrolysis to give manganese dioxide . Upon further oxidation, it gives chemical manganese dioxide (CMD) .
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The primary result of the action of this compound is the production of manganese dioxide through electrolysis . This manganese dioxide, particularly the form known as CMD, finds application in dry-cell batteries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature between 15-25°C . It’s also important to avoid dust formation and ensure adequate ventilation . The compound is also known to be combustible .
Analyse Biochimique
Biochemical Properties
In the realm of biochemistry, Manganese Sulfate Tetrahydrate acts as a catalyst and a reagent in organic synthesis . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions . The manganese cations in the compound are surrounded by six oxygen atoms of four water molecules and two sulfate groups, forming an almost ideal octahedron .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action can depend on the biochemical context and the presence of other molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, may be observed. The specific effects can depend on the animal model and the experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese sulfate tetrahydrate can be synthesized by reacting manganese dioxide with sulfuric acid. The reaction typically involves dissolving manganese dioxide in sulfuric acid, followed by crystallization to obtain the tetrahydrate form. The reaction conditions include maintaining a temperature of around 340 K during the neutralization reaction .
Industrial Production Methods: Industrial production of this compound often involves the purification of manganese ores. The ores are treated with sulfuric acid to produce manganese sulfate, which is then crystallized to form the tetrahydrate. This process ensures the removal of impurities and results in a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese sulfate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese dioxide.
Reduction: It can be reduced to manganese metal.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are used.
Substitution: Reagents like sodium carbonate can be used to precipitate manganese carbonate from manganese sulfate solutions.
Major Products:
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Manganese carbonate (MnCO₃)
Applications De Recherche Scientifique
Manganese sulfate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a reagent in various chemical reactions.
Biology: It is essential for the growth of certain microorganisms and is used in culture media.
Medicine: It is used in nutritional supplements to provide essential manganese, which is crucial for bone development and enzyme function.
Comparaison Avec Des Composés Similaires
- Manganese sulfate monohydrate (MnSO₄·H₂O)
- Manganese chloride tetrahydrate (MnCl₂·4H₂O)
- Manganese nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
Comparison: Manganese sulfate tetrahydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Compared to manganese sulfate monohydrate, the tetrahydrate form has a higher water content, making it more soluble in water. This increased solubility is advantageous in applications requiring rapid dissolution. Additionally, the tetrahydrate form is more stable under certain conditions compared to other manganese salts .
Propriétés
IUPAC Name |
manganese(2+);sulfate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUFCUKTJFSWPL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MnO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7785-87-7 (Parent), 16397-91-4 (Parent) | |
| Record name | Manganese sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-68-5 | |
| Record name | Manganese sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, manganese(2+) salt, hydrate (1:1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANOUS SULFATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F46LH60L4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Manganese sulfate tetrahydrate?
A1: this compound (MnSO₄·4H₂O) is a hydrated salt composed of a manganese(II) cation (Mn²⁺), a sulfate anion (SO₄²⁻), and four water molecules (H₂O) per formula unit. The crystal structure reveals centrosymmetric bis(μ-sulfato-O:O′)bis[tetraaquamanganese(II)] dimers, forming eight-membered rings with two cis-located bridging sulfate anions and two coordination octahedra around manganese(II) [].
Q2: Can you elaborate on the coordination chemistry of Manganese in this compound?
A2: The manganese(II) ion in MnSO₄·4H₂O adopts a slightly distorted octahedral geometry []. It is coordinated to six oxygen atoms: four from water molecules and two from sulfate groups. This coordination environment influences its chemical reactivity and physical properties.
Q3: Are there any unexpected reactions involving this compound?
A3: Interestingly, MnSO₄·4H₂O can yield unexpected products in certain reactions. For instance, a study found that reacting it with sodium maleate and 1,10-phenanthroline (phen) resulted in Tetraaqua(1,10-phenanthroline-κ2N,N′)manganese(II) sulfate dihydrate []. This highlights the importance of understanding the reactivity of MnSO₄·4H₂O in different chemical environments.
Q4: What are the applications of this compound in plant nutrition?
A4: Manganese is an essential micronutrient for plant growth, and MnSO₄·4H₂O serves as a common source of manganese in fertilizers and plant nutrient solutions [, , ]. It is used to address manganese deficiencies in soils and promote healthy plant development.
Q5: How is this compound used in water culture systems for blueberries?
A5: Researchers have developed specific water culture nutrient solutions containing MnSO₄·4H₂O to optimize blueberry growth []. The solution provides essential nutrients, including manganese, in controlled concentrations to support robust root development and overall plant health.
Q6: Are there any formulations incorporating this compound for sustained nutrient release in agriculture?
A6: Yes, MnSO₄·4H₂O is a component of water-retaining, long-acting, sustained-release composite fertilizers []. These formulations are designed to improve soil properties, enhance drought resistance, and provide a consistent supply of nutrients to crops, including manganese, over an extended period.
Q7: Are there alternative uses for this compound beyond agriculture?
A7: Absolutely. MnSO₄·4H₂O is employed in various applications, including the optimization of fermentation conditions for exopolysaccharide production by Lactobacillus bulgaricus strain AK-1 []. This highlights its versatility in different biotechnological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione](/img/structure/B162370.png)





